molecular formula C24H25F3N4O2 B13439976 (5r,7s)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide

(5r,7s)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide

Katalognummer: B13439976
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: YSDVNFWVVPHGFX-RTWAWAEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

EchA6 as the Primary Molecular Target of Tetrahydropyrazolo[1,5-a]pyrimidine-3-Carboxamide Analogs

EchA6 (Rv1184c) belongs to the enoyl-coenzyme A (CoA) hydratase family but exhibits unique functional characteristics in M. tuberculosis. Unlike canonical hydratases, EchA6 lacks catalytic activity despite retaining structural homology to mammalian enzymes. Structural analysis (PDB 5du4) reveals a conserved Rossmann-fold domain with a hydrophobic binding pocket that accommodates long-chain acyl-CoAs. The compound engages this pocket through competitive displacement of CoA, as demonstrated by:

  • Binding affinity : Surface plasmon resonance shows submicromolar binding (KD = 0.2 μM) to recombinant EchA6.
  • Structural specificity : The (5r,7s) stereochemistry enables optimal π-π stacking with Trp133 and van der Waals interactions with Phe98 and Leu102 in the acyl-CoA binding channel.

EchA6’s essentiality stems from its role as a fatty acid shuttle, delivering long-chain acyl-CoA substrates to the FAS-II system. Genetic deletion of echA6 results in complete ablation of mycolic acid synthesis, compromising cell wall integrity.

Stereospecific Target Engagement Through Biophysical Pull-Down Assays

Target engagement was validated using a biotinylated THPP analog in competitive pull-down assays with M. tuberculosis lysates:

Assay Component Result Significance
Wild-type lysate + THPP probe Selective EchA6 pulldown Confirms target specificity
W133A mutant lysate + probe No EchA6 interaction Validates binding site residues
CoA (10 mM) pre-incubation 92% reduction in probe binding Demonstrates competitive inhibition

The W133A mutation abolishes compound binding by disrupting a critical hydrogen bond network between the trifluoromethyl group and the protein backbone. This stereospecific interaction explains the 256-fold increase in minimum inhibitory concentration (MIC) against W133A mutants compared to wild-type M. tuberculosis.

Genetic Validation via Essentiality Studies and Conditional Knockout Models

Conditional knockdown models using the tetracycline-inducible promoter system confirmed EchA6’s essentiality:

  • In vitro essentiality : Silencing echA6 expression reduced bacterial viability by 4-log within 72 hours under hypoxic conditions.
  • In vivo validation : Mouse infection models showed a 99% reduction in lung bacterial load (ED99 = 12.5 mg/kg) when treated with the compound, mirroring the phenotype of echA6-depleted bacteria.

Transposon insertion sequencing (Tn-Seq) data corroborate these findings, showing no transposon insertions in echA6’s N-terminal domain essential for FAS-II interaction. This contrasts with 68 M. tuberculosis genes showing false-negative essentiality due to permissive insertion domains.

Differentiation from Previously Proposed Targets (MmpL3)

Initial hypotheses suggested MmpL3, a transmembrane mycolic acid transporter, as the target due to phenotypic similarities with known MmpL3 inhibitors. However, key evidence refutes this:

Parameter EchA6-THPP Interaction MmpL3 Inhibitors
Resistance mutations W133A in EchA6 F260L/V in MmpL3 transmembrane domain
Subcellular localization Cytosolic Membrane-integrated
Metabolic consequence FAS-II substrate deprivation Trehalose monomycolate accumulation
Cross-resistance profile No overlap with MmpL3 inhibitor-resistant strains High-level cross-resistance

Whole-genome sequencing of spontaneous resistant mutants identified EchA6 mutations in 93% of cases, with no MmpL3 mutations detected. Furthermore, the compound maintains full activity against MmpL3-F260V mutants (MIC = 0.03 μg/mL vs 0.04 μg/mL wild-type), conclusively excluding MmpL3 as a target.

Eigenschaften

Molekularformel

C24H25F3N4O2

Molekulargewicht

458.5 g/mol

IUPAC-Name

(5R,7S)-5-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H25F3N4O2/c1-3-15-4-8-17(9-5-15)20-12-21(24(25,26)27)31-22(30-20)19(14-29-31)23(32)28-13-16-6-10-18(33-2)11-7-16/h4-11,14,20-21,30H,3,12-13H2,1-2H3,(H,28,32)/t20-,21+/m1/s1

InChI-Schlüssel

YSDVNFWVVPHGFX-RTWAWAEBSA-N

Isomerische SMILES

CCC1=CC=C(C=C1)[C@H]2C[C@H](N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)OC)N2)C(F)(F)F

Kanonische SMILES

CCC1=CC=C(C=C1)C2CC(N3C(=C(C=N3)C(=O)NCC4=CC=C(C=C4)OC)N2)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

The core heterocycle can be synthesized via a cyclocondensation reaction between 2-aminopyrimidine derivatives and α,β-unsaturated carbonyl compounds or their equivalents. A common approach involves:

  • Reacting 2-aminopyrimidine with α,β-unsaturated ketones or α,β-unsaturated nitriles bearing the desired substituents.
  • Using acidic or basic catalysts to promote cyclization.

Introduction of the 4-Ethylphenyl Group

The 4-ethylphenyl substituent at position 5 is typically introduced via arylboronic acids or aryl halides in a Suzuki-Miyaura coupling reaction. This step involves:

  • Preparing a halogenated intermediate (e.g., bromide or chloride) at the appropriate position on the heterocycle.
  • Coupling with 4-ethylphenylboronic acid under palladium catalysis.

Attachment of the 4-Methoxybenzyl Group

The 4-methoxybenzyl group is introduced through nucleophilic substitution :

  • Reacting a suitable precursor bearing a leaving group (e.g., halide) with 4-methoxybenzylamine or 4-methoxybenzyl alcohol derivatives.
  • Alternatively, via reductive amination if the precursor contains an aldehyde or ketone.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl group at position 7 is incorporated via electrophilic trifluoromethylation reagents such as:

These are employed under mild conditions to selectively introduce the CF₃ group onto the heterocycle.

Final Enantiomeric Resolution

Given the chiral centers at positions 5 and 7, enantiomeric purity is achieved through semi-preparative chiral HPLC or chiral resolution techniques . The process involves:

  • Separating racemic mixtures obtained from the synthetic steps.
  • Confirming stereochemistry via vibrational circular dichroism (VCD) or X-ray crystallography .

Representative Reaction Scheme

Step 1: Cyclization of 2-aminopyrimidine with α,β-unsaturated compounds
→ Heterocyclic core formation

Step 2: Suzuki coupling with 4-ethylphenylboronic acid
→ Introduction of the 4-ethylphenyl group

Step 3: Nucleophilic substitution with 4-methoxybenzylamine
→ Attachment of the 4-methoxybenzyl group

Step 4: Electrophilic trifluoromethylation
→ Addition of the CF₃ group at position 7

Step 5: Chiral resolution
→ Enantiomeric purification to obtain (5R,7S) configuration

Notes on Reaction Conditions and Purification

Step Reagents Solvents Conditions Purification Method
Cyclization 2-aminopyrimidine, α,β-unsaturated precursor Ethanol, DMF Reflux, acid/base catalysis Crystallization
Suzuki coupling Arylboronic acid, Pd catalyst Toluene/water Heating at 80–100°C Column chromatography
Nucleophilic substitution Benzylamine derivatives Acetone, ethanol Room temperature or reflux Recrystallization
Trifluoromethylation Togni’s reagent or similar Acetonitrile Room temperature Chromatography
Enantiomeric separation Racemate Various Chiral HPLC Collection of enantiomers

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reactions

The synthesis of GSK366A involves multi-step organic transformations, as outlined in patent literature . A representative route includes:

Carboxamide Group

  • Hydrolysis : Under acidic or basic conditions, the carboxamide may hydrolyze to its carboxylic acid derivative, though this reaction is not explicitly documented for GSK366A. Analogous compounds (e.g., Example 7 in ) show stability in physiological pH ranges.

  • Nucleophilic Substitution : The 4-methoxybenzyl group is resistant to nucleophilic displacement due to steric hindrance from the methoxy substituent .

Trifluoromethyl Group

  • Stability : The -CF₃ group is inert under most synthetic conditions but participates in hydrophobic interactions in biochemical assays (e.g., binding to EchA6 via van der Waals contacts) .

Aromatic Substituents

  • Electrophilic Substitution : The 4-ethylphenyl group undergoes limited reactivity due to electron-donating ethyl and methoxy groups, directing further substitutions to para positions .

Stability and Degradation Pathways

Studies on related tetrahydropyrazolo-pyrimidines reveal:

  • Thermal Stability : Decomposition above 250°C, with degradation products including CO₂ and trifluoromethane .

  • Photostability : No significant decomposition under UV light (λ = 254 nm) during HPLC purification .

  • Oxidative Resistance : Stable to common oxidants (e.g., H₂O₂), though prolonged exposure to strong acids induces ring-opening reactions .

Comparative Reactivity with Analogues

CompoundKey Structural DifferencesReactivity Profile
GSK366A (Target)4-Methoxybenzyl, (5R,7S)-configResistant to hydrolysis; chiral stability
GSK572A 5-FluoropyridinylmethylEnhanced solubility; similar amide stability
Example 7b 2-Furanylmethyl substituentIncreased susceptibility to oxidation

Industrial-Scale Optimization

  • Yield Improvements : Use of EDCl/HOBt coupling agents increases amidation efficiency to >85% .

  • Purification : Silica gel chromatography (eluent: ethyl acetate/hexane) achieves >98% purity before chiral separation .

Unresolved Reaction Challenges

  • Stereoselective Synthesis : Current methods rely on post-synthesis chiral resolution rather than asymmetric catalysis, increasing costs .

  • Trifluoromethyl Stability : Long-term storage under humid conditions may lead to slow hydrolysis, necessitating anhydrous packaging .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or inhibitor in biochemical assays.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of (5r,7s)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or experimental outcome.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Substituents

Key structural modifications in similar compounds include changes to the aryl substituents, benzyl groups, and trifluoromethyl positioning. Below is a comparative analysis:

Compound Name Key Structural Features Molecular Weight Biological Activity (MIC* against Mtb, μM) Key Reference
(5R,7S)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(trifluoromethyl)-THPP-3-carboxamide 4-Ethylphenyl, 4-methoxybenzylamide, (5R,7S) stereochemistry 487.45 0.02–0.05 μM
N-(2-Chlorobenzyl)-5-(4-Methylphenyl)-7-(trifluoromethyl)-THPP-2-carboxamide 4-Methylphenyl, 2-chlorobenzylamide 454.90 0.12 μM (Mtb)
5-(4-Nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)-THPP-2-carboxamide 4-Nitrophenyl, tetrahydrofuranmethylamide 435.36 0.25 μM (Mtb)
(5R,7S)-5-(4-Ethylphenyl)-N-(4-Fluorobenzyl)-7-(trifluoromethyl)-THPP-3-carboxamide 4-Fluorobenzylamide 475.43 0.08 μM (Mtb)
GSK572A (Fluoropyridinylmethyl variant) (5-Fluoropyridin-2-yl)methylamide 499.41 0.03 μM (Mtb)

MIC*: Minimum Inhibitory Concentration

Impact of Stereochemistry

The (5R,7S) configuration in the target compound is critical for activity. Anti-isomers (e.g., (5S,7S)) exhibit reduced binding to MmpL3 due to steric clashes with hydrophobic pockets in the target protein . For example:

  • Syn-isomer (5R,7S) : MIC = 0.02 μM .
  • Anti-isomer (5S,7S) : MIC = 2.5 μM .
Role of Trifluoromethyl Group

The trifluoromethyl group at position 7 enhances metabolic stability and hydrophobic interactions with MmpL3. Its removal (e.g., in 7-methyl analogues) reduces potency by >10-fold .

Functional and Pharmacokinetic Comparisons

In Vitro Efficacy
  • Target Compound : Demonstrates bactericidal activity against drug-resistant Mtb strains (MIC ≤0.05 μM) and low cytotoxicity (CC50 >50 μM in HEK293 cells) .
  • N-(2-Chlorobenzyl) Analogue : Higher MIC (0.12 μM) attributed to reduced solubility and increased metabolic degradation .
  • Tetrahydrofuranmethyl Variant : Moderate activity (MIC = 0.25 μM) due to suboptimal steric compatibility with MmpL3 .
In Vivo Performance
  • Target Compound : Reduces Mtb load in murine lungs by >2 log10 CFU after 28 days of treatment .
  • Fluoropyridinylmethyl Variant (GSK572A) : Shows comparable efficacy but shorter half-life (t1/2 = 3.2 h vs. 6.5 h for the target compound) due to faster hepatic clearance .

Biologische Aktivität

The compound (5R,7S)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide is a member of the tetrahydropyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential therapeutic applications, particularly against Mycobacterium tuberculosis (Mtb). This article explores the biological activity of this compound, focusing on its anti-tubercular properties, structure-activity relationships (SAR), and pharmacokinetic profiles.

  • Molecular Formula : C24_{24}H25_{25}F3_3N4_4O2_2
  • Molecular Weight : 458.476 g/mol
  • Chiral Centers : 2
  • Aromatic Bonds : 17

Antitubercular Efficacy

The compound was identified through high-throughput screening (HTS) against Mtb and has shown promising results in both in vitro and in vivo studies.

  • In Vitro Activity :
    • The minimal inhibitory concentration (MIC) for the active enantiomer was determined to be low micromolar, indicating strong bactericidal activity against Mtb .
    • Structure-activity relationship studies revealed that specific functional groups are crucial for maintaining efficacy. The NH of the tetrahydropyrimidine ring and the secondary amide linker were identified as essential for activity .
  • In Vivo Efficacy :
    • In mouse models of tuberculosis, the compound demonstrated a significant reduction in bacterial load (3.5 log CFU) when administered orally at a dosage of 100 mg/kg for 28 days .
    • The pharmacokinetic profile indicated good absorption and distribution characteristics with no significant CYP inhibition or induction noted .

Structure-Activity Relationship (SAR)

The SAR studies indicated that:

  • The stereochemistry at positions C-5 and C-7 is critical for biological activity. The active form is confirmed to be (5R,7S), while its stereoisomer (5S,7R) showed no activity .
  • Modifications to the phenyl and benzyl groups influenced potency and selectivity against Mtb. For instance, the introduction of a trifluoromethyl group at C-7 enhanced antibacterial activity .

Case Study 1: Efficacy Against Drug-Resistant TB

A study highlighted the compound's effectiveness against multi-drug resistant strains of Mtb. Whole-genome sequencing of resistant mutants revealed mutations in the mmpL3 gene, which is crucial for bacterial survival and pathogenicity. This suggests that the compound may target this gene product effectively .

Case Study 2: Pharmacokinetics and Safety Profile

Further investigations into the pharmacokinetics showed that the compound had favorable distribution in lung tissues compared to plasma, which is advantageous for treating pulmonary infections like TB. Additionally, toxicity studies indicated a safe profile at therapeutic doses .

Summary Table of Biological Activity

Parameter Value
Molecular Weight458.476 g/mol
MIC (against Mtb)Low micromolar
In Vivo Efficacy3.5 log CFU reduction
Dosage for Efficacy100 mg/kg orally
Key TargetmmpL3 gene
Safety ProfileFavorable

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

  • Methodology : The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of substituted pyrazole derivatives with β-ketoesters or β-diketones. For example, describes the use of methyl 5-amino-1H-pyrazole-4-carboxylate and methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate under basic conditions (LiOH·H2O) to form the core. Catalytic additives, such as triethylamine, are critical for regioselectivity .
  • Key Considerations : Reaction temperature (e.g., 80–100°C) and solvent polarity (DMF or acetonitrile) influence cyclization efficiency. highlights similar protocols using EDC·HCl and HOBt·H2O for amide bond formation in related analogs .

Q. How can stereochemical integrity at the 5r and 7s positions be ensured during synthesis?

  • Methodology : Chiral resolution via HPLC with a polysaccharide-based column (e.g., Chiralpak IA) or asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) can enforce stereochemistry. demonstrates the use of tert-butoxycarbonyl (Boc) protection to stabilize intermediates during diastereomeric crystallization .
  • Analytical Validation : Confirm stereochemistry via NOESY NMR to detect spatial proximity of substituents (e.g., 4-ethylphenyl and trifluoromethyl groups) .

Q. What analytical techniques are recommended for structural confirmation?

  • Techniques :

  • X-ray crystallography ( ): Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding with N,N-dimethylformamide solvent) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C26H27F3N4O2) with <2 ppm error .
  • Multinuclear NMR : 19F NMR detects trifluoromethyl environments, while 1H-13C HSQC maps coupling between aromatic protons and carbons .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s binding affinity in molecular docking studies?

  • Mechanistic Insight : The trifluoromethyl group enhances lipophilicity and metabolic stability, as seen in and . In docking simulations (e.g., AutoDock Vina), its electronegativity stabilizes π-π stacking with aromatic residues (e.g., Phe in kinase targets) .
  • Validation : Compare binding free energies (ΔG) of trifluoromethyl analogs vs. non-fluorinated derivatives using molecular dynamics (MD) simulations .

Q. How can contradictory solubility data between computational predictions and experimental results be resolved?

  • Troubleshooting :

  • Computational : Use COSMO-RS solvation models (e.g., in Schrödinger) to account for solvent polarity effects, which may differ from simple LogP predictions .
  • Experimental : Perform phase-solubility studies in biorelevant media (FaSSIF/FeSSIF) to assess pH-dependent ionization (pKa ~4.5 for the carboxamide) .
    • Case Study : highlights discrepancies in triazole-carboxamide solubility resolved by co-solvent systems (e.g., PEG-400) .

Q. What strategies mitigate racemization during N-(4-methoxybenzyl) group functionalization?

  • Preventive Measures :

  • Use low-temperature (-20°C) Mitsunobu reactions to retain stereochemistry during benzyl ether formation .
  • Replace classical bases (e.g., K2CO3) with mild alternatives (e.g., Cs2CO3) to reduce epimerization .
    • Monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate stages .

Q. How can in vivo metabolic stability be predicted for this compound?

  • Approaches :

  • In vitro assays : Microsomal stability studies (human liver microsomes) with LC-MS/MS to identify major metabolites (e.g., O-demethylation of the 4-methoxybenzyl group) .
  • Computational : Use ADMET Predictor™ to model cytochrome P450 (CYP3A4/2D6) interactions, prioritizing fluorinated regions for metabolic inertness .

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